methanone CAS No. 273937-69-2](/img/structure/B14237932.png)
[4-(Naphthalen-1-yl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-yl)phenylmethanone is an organic compound that features a naphthalene ring and a phenyl ring connected through a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)phenylmethanone typically involves the reaction of naphthalene derivatives with benzoyl chloride under Friedel-Crafts acylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and carried out in an inert solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of 4-(Naphthalen-1-yl)phenylmethanone may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise temperature and pressure control, leading to more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Naphthalen-1-yl)phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(Naphthalen-1-yl)phenylmethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-1-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-1-ylmethanone
- 4-(Naphthalen-1-yl)phenylmethanone
- 4-(Naphthalen-1-yl)phenylmethanone
Uniqueness
4-(Naphthalen-1-yl)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
273937-69-2 |
|---|---|
Formule moléculaire |
C23H16O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(4-naphthalen-1-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C23H16O/c24-23(19-8-2-1-3-9-19)20-15-13-18(14-16-20)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H |
Clé InChI |
NVESVORVQIMOER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
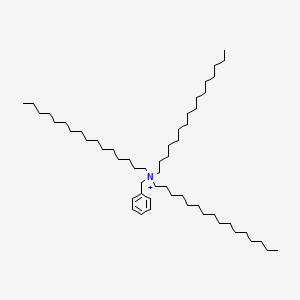
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)
![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
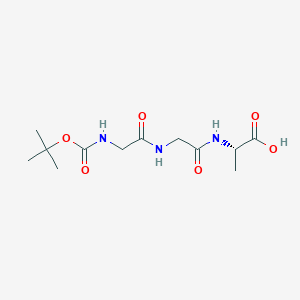
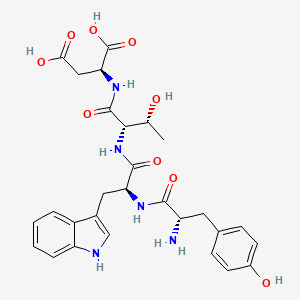
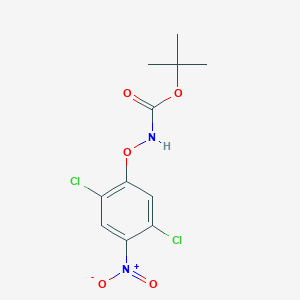
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
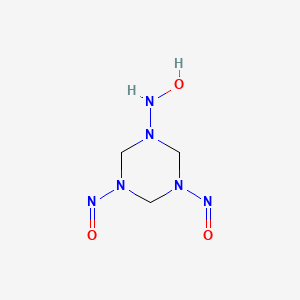
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
